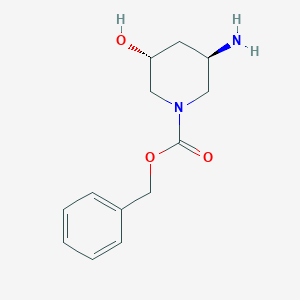

benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate

Description

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative characterized by a benzyl carbamate group, an amino substituent at the 3R position, and a hydroxyl group at the 5R position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activity, particularly as enzyme inhibitors. Piperidine derivatives are often explored in medicinal chemistry due to their structural versatility, which allows for modifications that enhance binding affinity, selectivity, and pharmacokinetic properties.

Properties

IUPAC Name |

benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-6-12(16)8-15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNKUUGNEYNGZGJ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(CC1O)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Diastereoselective Reduction: The resulting intermediate is subjected to diastereoselective reduction using sodium borohydride and methoxyethanol to form the desired syn diol.

Protecting Group Transformations: The diol is then protected using isopropylidene derivatives to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles, such as amines or alcohols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Regeneration of hydroxyl derivatives

Substitution: Formation of amides or other substituted products

Scientific Research Applications

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity . These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues

The evidence highlights several structurally related piperidine derivatives (Table 1). Key variations include:

- Substituent type : Benzyl, phenyl, phenethyl, and naphthyl groups.

- Substituent position : Meta vs. para positions on aromatic rings.

- Functional groups: Amino, hydroxyl, nitro, methoxy, and fluorine substituents.

- Protective groups : Benzyl carbamate vs. tert-butoxycarbonyl (Boc).

Table 1: Structural and Physicochemical Comparison

Physicochemical Properties

- Protective Groups: The benzyl carbamate group offers stability under synthetic conditions, whereas Boc-protected analogs (e.g., tert-butyl 3-amino-5-fluoropiperidine-1-carboxylate) provide ease of deprotection for further functionalization .

Stereochemical Considerations

The (3R,5R) configuration is critical for activity. For example, bulgecinine (a deoxy analog with unspecified stereochemistry) shows antibiotic activity, while 7a-epialexaflorine (a natural stereoisomer) exhibits unique binding modes due to its conformation . The target compound’s stereochemistry likely optimizes interactions with chiral enzyme pockets.

Biological Activity

Benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate is a chiral compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- CAS Number : 2381106-12-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of hydroxyl and amino groups facilitates the formation of hydrogen bonds and electrostatic interactions with enzymes and receptors, thereby modulating their activity.

Key Mechanisms Include :

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It acts on various receptors, potentially influencing signaling pathways related to neurotransmission and immune responses.

Biological Applications

This compound has been explored for several applications:

-

Medicinal Chemistry :

- Investigated as a potential precursor for the synthesis of chiral pharmaceuticals.

- Its structural characteristics make it a valuable intermediate in the development of complex organic molecules.

-

Biological Research :

- Used in studies involving enzyme-catalyzed reactions.

- Serves as a chiral building block for biologically active compounds.

-

Pharmaceutical Development :

- Explored for its potential therapeutic effects, particularly in drug formulations targeting specific diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| (3R,5R)-Harzialactone A | Marine metabolite | Antitumor and cytotoxic activities |

| (2S,3R)-3-Methylglutamate | Amino acid derivative | Study of excitatory amino acid transporters |

| Benzyl (3S,4R)-4-amino-3-hydroxy-piperidine-1-carboxylate | Similar piperidine structure | Potential neuroprotective effects |

Study 1: Enzyme Interaction

In a study assessing the interaction of this compound with specific enzymes, researchers found that the compound exhibited significant inhibition of enzyme activity at varying concentrations. This suggests its potential role as an inhibitor in metabolic pathways.

Study 2: Pharmacological Evaluation

A pharmacological evaluation demonstrated that the compound could modulate immune responses in vivo. Mice treated with varying doses showed altered levels of pro-inflammatory cytokines, indicating its potential use in therapeutic strategies for inflammatory diseases.

Q & A

Q. What are the established synthetic routes for benzyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate, and what key reaction parameters influence yield?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via iridium-catalyzed amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives under standard conditions (50°C, DMF), yielding enantioselective products .

- Critical Parameters :

- Yield Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of allylic acetate to benzyl piperazine-1-carboxylate) and reaction time (18–24 hours) minimizes side products .

Q. How is the compound characterized post-synthesis, and which spectroscopic methods are most effective?

Methodological Answer:

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Storage Recommendations :

- Decomposition Risks : Exposure to light or acidic/basic conditions may degrade the hydroxyl and amino functionalities. Monitor via TLC or HPLC .

Advanced Research Questions

Q. How can enantioselectivity be optimized during synthesis, and what catalytic systems are reported?

Methodological Answer:

Q. What strategies resolve contradictions in stereochemical assignments from NMR data?

Methodological Answer:

- NOESY Experiments : Detect spatial proximity of protons (e.g., axial vs. equatorial positions on the piperidine ring) .

- Comparative Analysis : Cross-reference with X-ray crystallography data of analogous compounds (e.g., tert-butyl carbamate derivatives) .

- Computational Modeling : Density Functional Theory (DFT) predicts ¹³C chemical shifts to validate proposed configurations .

Q. How can low yields in coupling or cyclization steps be addressed?

Methodological Answer:

- Reagent Optimization :

- Workup Adjustments :

Q. How can stereochemical integrity be maintained during purification?

Methodological Answer:

Q. What protective group strategies are recommended for the amino and hydroxyl functionalities?

Methodological Answer:

- Amino Protection : tert-Butoxycarbonyl (Boc) groups are stable under basic conditions and cleaved with TFA .

- Hydroxyl Protection : Benzyl ethers (removed via hydrogenolysis) or silyl ethers (cleaved with fluoride) prevent unwanted oxidation .

- Compatibility : Ensure orthogonal protection (e.g., Boc for amines, TBS for hydroxyls) to enable sequential deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.